N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their carcinogenic properties and are often found as contaminants in various products, including tobacco and certain medications . This compound is specifically used as a reference standard in pharmaceutical research and quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester typically involves the nitrosation of N-methyl-4-aminobutyric acid. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) . The reaction is usually conducted at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in a neat form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites such as methyl-2-oxopropylnitrosamine.
Reduction: Reduction reactions can break the nitroso group, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Methyl-2-oxopropylnitrosamine.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Scientific Research Applications
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester has several scientific research applications:
Mechanism of Action
The carcinogenic effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester are primarily due to its ability to form reactive metabolites. These metabolites can interact with DNA, leading to mutations and the initiation of carcinogenesis . The compound is oxidized in the liver to form methyl-2-oxopropylnitrosamine, which is highly reactive and can cause DNA damage . The molecular targets include DNA bases, leading to the formation of adducts that disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Similar in structure and also a potent carcinogen.
N-Nitrosomethylphenylamine (NMPA): Used in similar applications as a reference standard.
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is unique due to its specific structure, which includes a deuterium-labeled methyl ester group. This labeling makes it particularly useful in mass spectrometry studies for the accurate quantification of nitrosamines .
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
methyl 4-[nitroso(trideuteriomethyl)amino]butanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3 |
InChI Key |
YAYDTYCLARRGKS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(=O)OC)N=O |
Canonical SMILES |
CN(CCCC(=O)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.